Benzo[c]cinnoline

Catalog No.
S3712030
CAS No.
34524-78-2
M.F
C12H8N2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[c]cinnoline

CAS Number

34524-78-2

Product Name

Benzo[c]cinnoline

IUPAC Name

benzo[c]cinnoline

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C12H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H

InChI Key

SWJXWSAKHXBQSY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=N2

The exact mass of the compound Benzo[c]cinnoline is 180.068748264 g/mol and the complexity rating of the compound is 183. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86935. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Therapeutic Applications

  • Anticancer properties

    Studies have shown that certain Benzo[c]cinnoline derivatives exhibit antitumor activity. For instance, some derivatives have been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) []. Further research is ongoing to understand the specific mechanisms involved and develop these derivatives into potential cancer therapies.

  • Antimicrobial activity

    Another promising area of research is the investigation of Benzo[c]cinnolines as antimicrobial agents. Some derivatives have demonstrated effectiveness against various bacteria, fungi, and viruses []. This makes them interesting candidates for the development of novel antibiotics and antivirals.

  • Neuroprotective effects

    Recent research suggests that some Benzo[c]cinnoline derivatives might possess neuroprotective properties. Studies have shown that these derivatives may help protect nerve cells from damage caused by oxidative stress and neuroinflammation, conditions implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

It is important to note that these are pre-clinical findings, and much more research is needed to determine the safety and efficacy of Benzo[c]cinnolines for therapeutic use in humans.

Utility in Material Science

Beyond its potential for medicinal applications, Benzo[c]cinnoline is also being explored for its properties in material science. Here are some examples:

  • Organic Light-Emitting Diodes (OLEDs)

    Research suggests that some Benzo[c]cinnoline derivatives can be used as emitters in OLEDs, a type of display technology known for its superior brightness and color. These derivatives exhibit good thermal stability and efficient light emission, making them promising candidates for OLED development [].

  • Organic solar cells

    Similar to their application in OLEDs, Benzo[c]cinnoline derivatives are being investigated for their potential use in organic solar cells. These derivatives may play a role in improving the efficiency of light capture and conversion into electricity within solar cells [].

Benzo[c]cinnoline is a polycyclic aromatic compound characterized by its fused ring structure, which consists of a benzene ring and a cinnoline moiety. The molecular formula of benzo[c]cinnoline is C13H9N, and it has a molecular weight of approximately 195.22 g/mol. This compound is notable for its unique arrangement of nitrogen atoms within the carbon framework, contributing to its distinct chemical properties and biological activities.

: The compound exhibits interesting electrochemical behavior, such as irreversible polarographic reductions, which can be studied using mercury electrodes .
  • Reactivity with Nucleophiles: Benzo[c]cinnoline can react with nucleophiles like lithium dimethylamide, leading to various substitution products .
  • Benzo[c]cinnoline has garnered attention for its biological activities, particularly in pharmacology. Studies have indicated that it exhibits:

    • Antimicrobial Properties: Various derivatives of benzo[c]cinnoline have shown significant antimicrobial activity against a range of pathogens.
    • Anticancer Potential: Research suggests that certain derivatives may possess anticancer properties, although further studies are needed to elucidate their mechanisms of action and efficacy in clinical settings.

    Several methods have been developed for the synthesis of benzo[c]cinnoline:

    • Reduction of 2,2'-Dinitrobiphenyl: This is the most common method, involving alkaline conditions to reduce nitro groups and form the benzo[c]cinnoline framework .
    • Electrochemical Reduction: A greener synthesis approach involves the electrochemical reduction of 2,2'-dinitrobiphenyl in aprotic solvents, yielding benzo[c]cinnoline efficiently while minimizing waste .
    • Cyclization Reactions: Utilizing cyclic iodonium or bromonium intermediates in the presence of phthalhydrazide can also lead to the formation of benzo[c]cinnoline derivatives .

    Benzo[c]cinnoline and its derivatives find applications in various fields:

    • Pharmaceuticals: Due to their biological activities, these compounds are investigated as potential drug candidates.
    • Organic Electronics: The unique electronic properties of benzo[c]cinnoline make it suitable for use in organic semiconductors and photovoltaic devices.
    • Dyes and Pigments: Some derivatives are explored for their potential as dyes due to their vibrant colors.

    Interaction studies involving benzo[c]cinnoline focus on its reactivity with other chemical species:

    • Complex Formation: Benzo[c]cinnoline can form complexes with transition metals, which may enhance its properties or alter its reactivity .
    • Biological Interactions: Investigations into how benzo[c]cinnoline interacts with biological macromolecules (like proteins or DNA) are ongoing to better understand its pharmacological potential.

    Benzo[c]cinnoline shares structural similarities with several other compounds. Here are some comparable compounds:

    Compound NameStructural FeaturesUnique Characteristics
    CinnolineContains a five-membered ring with nitrogenLess aromatic stability compared to benzo[c]cinnoline
    Benzo[b]cinnolineSimilar fused ring structureDifferent nitrogen positioning affects reactivity
    QuinoxalineContains two nitrogen atoms in a six-membered ringExhibits different biological activities
    IsoquinolineDerived from benzene with one nitrogen atomMore stable but less reactive than benzo[c]cinnoline

    Benzo[c]cinnoline is unique due to its specific nitrogen arrangement and fused ring system, which contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

    XLogP3

    2.4

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    180.068748264 g/mol

    Monoisotopic Mass

    180.068748264 g/mol

    Heavy Atom Count

    14

    Melting Point

    158.0 °C

    UNII

    P346MC4QRL

    Wikipedia

    Benzo[c]cinnoline

    Dates

    Last modified: 07-27-2023

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